Ethanone, 1,1'-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride
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Overview
Description
Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride is a complex organic compound with a unique structure that includes a benzofuran moiety and a diethylaminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride typically involves multiple steps. One common approach is the reaction of a benzofuran derivative with a diethylaminoethanol under specific conditions to introduce the diethylaminoethoxy group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial applications.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The benzofuran moiety may also contribute to the compound’s overall biological effects by interacting with various cellular components.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[2-(diethylamino)ethoxy]-2-hydroxyphenyl}ethanone hydrochloride
- 2-(2-Dimethylaminoethoxy)ethanol
- 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Uniqueness
Ethanone, 1,1’-(5-(2-(diethylamino)ethoxy)-2,4-benzofurandiyl)bis-, hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both the benzofuran and diethylaminoethoxy moieties distinguishes it from other similar compounds, potentially leading to unique biological and chemical properties.
Properties
CAS No. |
90138-42-4 |
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Molecular Formula |
C18H24ClNO4 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-[4-acetyl-5-[2-(diethylamino)ethoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)9-10-22-16-8-7-15-14(18(16)13(4)21)11-17(23-15)12(3)20;/h7-8,11H,5-6,9-10H2,1-4H3;1H |
InChI Key |
NWOYLGNPJBTWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C2=C(C=C1)OC(=C2)C(=O)C)C(=O)C.Cl |
Origin of Product |
United States |
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